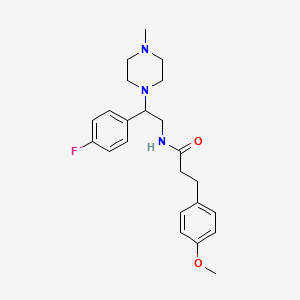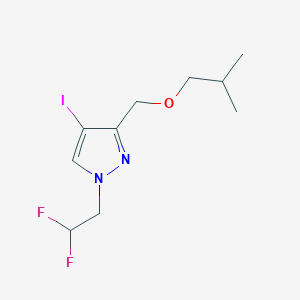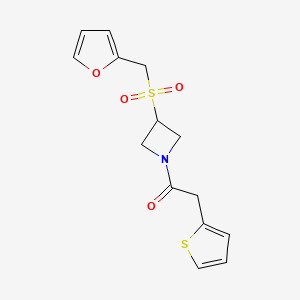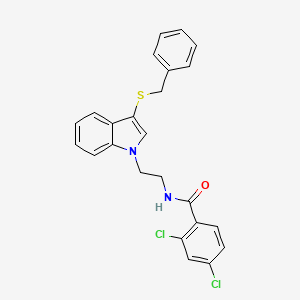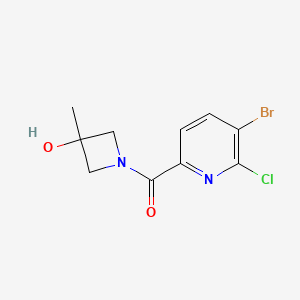
(5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.
Mécanisme D'action
The mechanism of action of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone is not fully understood. However, studies have suggested that it may work by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. It may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of bacteria and fungi, as well as induce cell death in cancer cells. Physiologically, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis. However, one limitation is its potential toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone. One area of interest is its potential use as an antibiotic or anticancer agent. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its mechanism of action, which is not fully understood. Future research could focus on elucidating the molecular targets of this compound and how it interacts with them. Finally, research could also focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone involves a multi-step process. The starting materials include 5-bromo-6-chloropyridine-2-carboxylic acid, 3-hydroxy-3-methylazetidine, and thionyl chloride. The reaction involves the conversion of the carboxylic acid group to an acid chloride, followed by the addition of the azetidine ring to the pyridine ring. The resulting compound is then hydrolyzed to yield the final product.
Applications De Recherche Scientifique
Research has shown that (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone has potential applications in medicine and drug development. Studies have shown that this compound has antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to have activity against certain types of cancer cells, making it a potential anticancer agent.
Propriétés
IUPAC Name |
(5-bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2/c1-10(16)4-14(5-10)9(15)7-3-2-6(11)8(12)13-7/h2-3,16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJROPLUALXHHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=NC(=C(C=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-chloropyridine-2-carbonyl)-3-methylazetidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

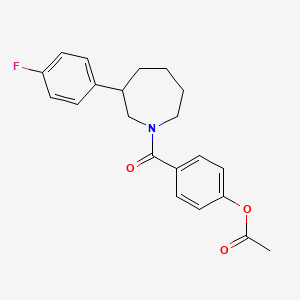
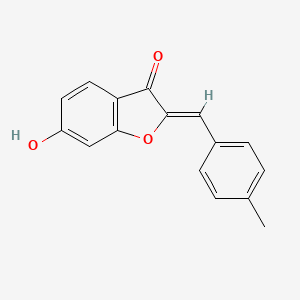
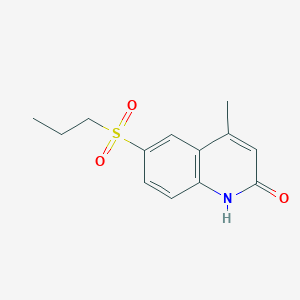

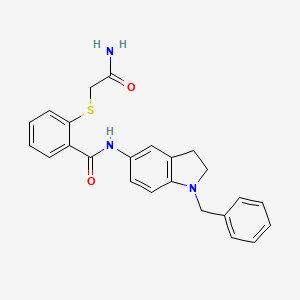
![3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one](/img/structure/B2928929.png)
![2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928930.png)
![3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928933.png)

